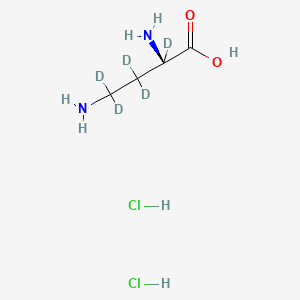
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride is a deuterated analog of a naturally occurring amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The dihydrochloride form indicates that the compound is in its salt form, which enhances its stability and solubility in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride typically involves the incorporation of deuterium atoms into the amino acid backbone. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Chemical Synthesis: Starting from deuterated precursors, the compound can be synthesized through a series of chemical reactions, including amination and acidification steps, to introduce the amino and carboxyl groups respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of biotechnological methods to incorporate deuterium into the amino acid during its biosynthesis. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives.
科学的研究の応用
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of amino acids in biological systems.
Medicine: Investigated for its potential therapeutic applications due to its enhanced stability and reduced metabolic rate compared to non-deuterated analogs.
Industry: Utilized in the development of deuterated drugs and other chemical products with improved pharmacokinetic properties.
作用機序
The mechanism of action of (2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic stability and interaction with enzymes, leading to different biological effects compared to its non-deuterated counterpart. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2R)-2,4-diaminobutanoic acid: The non-deuterated analog of the compound.
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid: The free acid form without the dihydrochloride salt.
Uniqueness
The uniqueness of (2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride lies in its deuterium content, which imparts enhanced stability and altered metabolic properties. This makes it a valuable tool in scientific research and potential therapeutic applications where stability and reduced metabolic rate are desired.
特性
分子式 |
C4H12Cl2N2O2 |
|---|---|
分子量 |
196.08 g/mol |
IUPAC名 |
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m1../s1/i1D2,2D2,3D;; |
InChIキー |
CKAAWCHIBBNLOJ-PXHPVWOVSA-N |
異性体SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])N)N.Cl.Cl |
正規SMILES |
C(CN)C(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
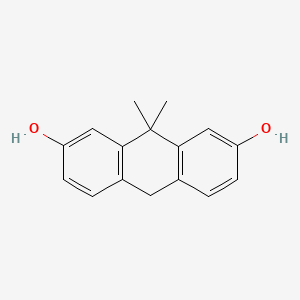
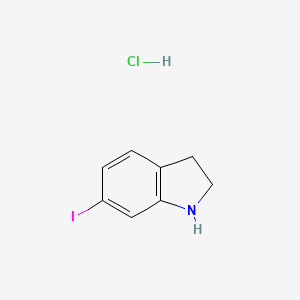
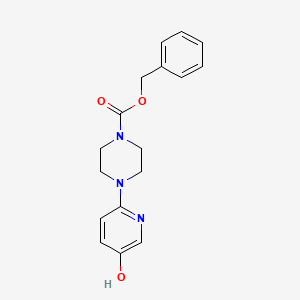
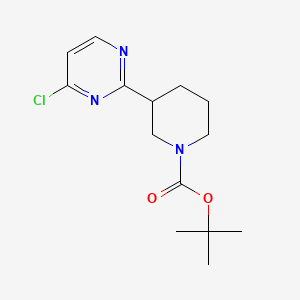
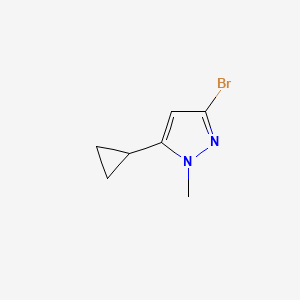
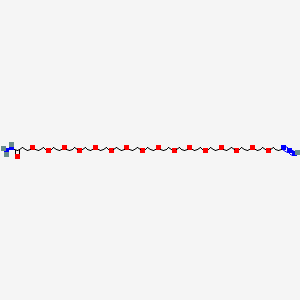
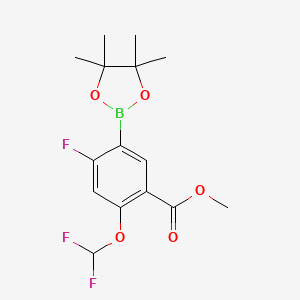
![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)
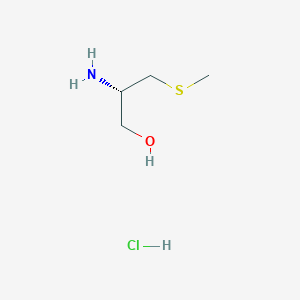
![[4-(5-Bromopyridin-2-yl)phenyl]methanol](/img/structure/B14033862.png)
![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
